N-((((2-Bromobenzyl)oxy)imino)methyl)-2-(4-chlorophenyl)-2-(3-(trifluoromethyl)-2-quinoxalinyl)acetamide
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Description
N-((((2-Bromobenzyl)oxy)imino)methyl)-2-(4-chlorophenyl)-2-(3-(trifluoromethyl)-2-quinoxalinyl)acetamide is a useful research compound. Its molecular formula is C25H17BrClF3N4O2 and its molecular weight is 577.79. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications in Organic Synthesis
Preparation of Pincer Ruthenium Catalysts
Facchetti et al. (2016) explored the synthesis of pincer ruthenium catalysts using a complex organic synthesis methodology, which may offer insights into catalytic applications or synthetic routes relevant to the compound of interest (Facchetti et al., 2016).
Antiviral and Neuroprotective Effects
Therapeutic Effects Against Japanese Encephalitis
Ghosh et al. (2008) synthesized and evaluated a novel anilidoquinoline derivative for its therapeutic efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects (Ghosh et al., 2008).
Antimalarial Activity
Synthesis and Evaluation Against Malaria
Görlitzer et al. (2006) synthesized compounds tested for in vitro antimalarial activity, providing a model for assessing the potential antimalarial properties of new compounds (Görlitzer et al., 2006).
Structural and Inclusion Compound Studies
Structural Aspects of Amide-containing Derivatives
Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, which could provide foundational knowledge for understanding the structural properties and potential applications of similar compounds (Karmakar et al., 2007).
Antioxidant Activities
Nitrogen-containing Bromophenols as Natural Antioxidants
Li et al. (2012) isolated new nitrogen-containing bromophenols with potent scavenging activity against radicals, hinting at the potential antioxidant applications of structurally complex compounds (Li et al., 2012).
Properties
IUPAC Name |
N-[(E)-(2-bromophenyl)methoxyiminomethyl]-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrClF3N4O2/c26-18-6-2-1-5-16(18)13-36-32-14-31-24(35)21(15-9-11-17(27)12-10-15)22-23(25(28,29)30)34-20-8-4-3-7-19(20)33-22/h1-12,14,21H,13H2,(H,31,32,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAPRIHBMWAFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON=CNC(=O)C(C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C3C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CO/N=C/NC(=O)C(C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C3C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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